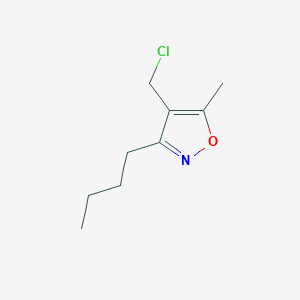
3-Butyl-4-chloromethyl-5-methyl-isoxazole
Cat. No. B8360435
M. Wt: 187.66 g/mol
InChI Key: LWEULERGWMSOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08357703B2
Procedure details


To a solution of (3-butyl-5-methyl-isoxazol-4-yl)-methanol (1.00 g, 5.9 mmol) in dichloromethane (10 mL) was added thionyl chloride (1.41 g, 11.8 mmol) dropwise at 0° C. After 1 h, the reaction mixture was evaporated to afford the title compound (980 mg, 88%) as a light brown liquid. MS: m/e=208.1 [M+H]+.



Name
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:5]1[C:9]([CH2:10]O)=[C:8]([CH3:12])[O:7][N:6]=1)[CH2:2][CH2:3][CH3:4].S(Cl)([Cl:15])=O>ClCCl>[CH2:1]([C:5]1[C:9]([CH2:10][Cl:15])=[C:8]([CH3:12])[O:7][N:6]=1)[CH2:2][CH2:3][CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C1=NOC(=C1CO)C
|
|
Name
|
|
|
Quantity
|
1.41 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was evaporated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C1=NOC(=C1CCl)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 980 mg | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
